BenchChemオンラインストアへようこそ!

Ovuplant

Interovulatory interval Implant removal FSH suppression

Ovuplant (deslorelin acetate) is a short-term subcutaneous implant delivering the GnRH superagonist deslorelin. Unlike injectable formulations or long-acting implants, Ovuplant provides a unique clinical profile: an initial LH/FSH surge followed by controlled pituitary suppression. In transitional mares, Ovuplant achieves a 78.6% ovulation rate within 48 hours, significantly outperforming hCG (50%). The implant removal protocol at 48h post-ovulation restores a normal interovulatory interval of ~19.4 days versus 25.8 days if left in place, giving breeders precise control over breeding schedules and enabling season extension strategies.

Molecular Formula C66H86N18O13
Molecular Weight 1339.5 g/mol
CAS No. 70235-53-9
Cat. No. B1677820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOvuplant
CAS70235-53-9
Synonyms6-Trp-10-N-Et-GlyNH2-LHRH
D-Trp(6)-N-Et-D-GlyNH2(10)-LHRH
deslorelin
deslorelin acetate
GnRh, Trp(6)-N-Et-GlyNH2(10)-
LHRH, Trp(6)-N-Et-GlyNH2(10)-
LHRH, tryptophyl(6)-N-ethylglycinamide(10)-
Ovuplant
Somagard
Molecular FormulaC66H86N18O13
Molecular Weight1339.5 g/mol
Structural Identifiers
SMILESCCNC(=O)CNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8
InChIInChI=1S/C66H86N18O13/c1-4-70-56(88)33-74-64(96)54-16-10-24-84(54)65(97)47(15-9-23-71-66(67)68)77-58(90)48(25-36(2)3)78-60(92)50(27-38-30-72-44-13-7-5-11-42(38)44)80-59(91)49(26-37-17-19-41(86)20-18-37)79-63(95)53(34-85)83-61(93)51(28-39-31-73-45-14-8-6-12-43(39)45)81-62(94)52(29-40-32-69-35-75-40)82-57(89)46-21-22-55(87)76-46/h5-8,11-14,17-20,30-32,35-36,46-54,72-73,85-86H,4,9-10,15-16,21-29,33-34H2,1-3H3,(H,69,75)(H,70,88)(H,74,96)(H,76,87)(H,77,90)(H,78,92)(H,79,95)(H,80,91)(H,81,94)(H,82,89)(H,83,93)(H4,67,68,71)/t46-,47-,48-,49-,50+,51-,52-,53-,54-/m0/s1
InChIKeyKPSXIMVWBWSQEG-ITQXDASVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ovuplant Procurement Guide: Why the Deslorelin Acetate Implant (CAS 70235-53-9) Remains a Unique Tool for Equine Breeding Management


Ovuplant (deslorelin acetate) is a short-term-release subcutaneous implant containing the synthetic gonadotropin-releasing hormone (GnRH) superagonist, deslorelin [1]. It is indicated for inducing ovulation in cyclic estrous mares with a mature follicle (≥30 mm) [2]. The implant formulation provides a unique clinical risk-benefit profile, with a distinct pharmacokinetic profile involving an initial surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) followed by a period of pituitary suppression [3].

Beyond hCG and Injectable Analogs: Why Ovuplant's Formulation Defines a Unique Procurement Decision


While deslorelin acetate is available in various formulations (e.g., SucroMate, BioRelease Deslorelin), Ovuplant's specific subcutaneous implant technology creates a distinct clinical and management profile that cannot be assumed to be interchangeable. Unlike injectable formulations, the Ovuplant implant's prolonged release of deslorelin is directly linked to both its high efficacy and its primary adverse effect: an extended interovulatory interval in some mares [1]. This creates a unique procurement decision: the choice of Ovuplant is a choice to manage this specific risk through a recommended implant removal protocol, a factor not applicable to injectable alternatives [2].

Head-to-Head Comparative Data: Ovuplant vs. hCG and Newer Deslorelin Formulations


Mitigating the Primary Drawback: How Ovuplant Implant Removal Reverses Prolonged Interovulatory Intervals (IOI)

The primary clinical concern with Ovuplant is a prolonged interovulatory interval (IOI). A controlled study quantified this effect and, more importantly, proved its reversibility. When the Ovuplant implant was left in place, the IOI was significantly extended compared to spontaneous ovulators [1]. Crucially, removal of the implant 48 hours after administration eliminated this effect, resulting in a normal IOI [1].

Interovulatory interval Implant removal FSH suppression

Formulation Trade-Offs: Higher Injection Site Reactions (ISR) with Ovuplant Implant vs. BioRelease Deslorelin Injection

A field study directly compared Ovuplant (implant) to BioRelease Deslorelin (BRD, an injectable formulation). While both products were similarly effective at inducing ovulation, Ovuplant demonstrated a significantly higher rate of injection site reactions (ISRs) [1].

Injection site reaction BioRelease Deslorelin Ovuplant

Performance in Difficult-to-Breed Mares: Ovuplant's Superior Ovulation Rate vs. hCG During the Transitional Period

In mares during the transitional period (a challenging breeding scenario), Ovuplant demonstrates a clinically and statistically significant advantage over hCG in inducing ovulation within 48 hours [1].

Transitional mares Ovulation rate hCG Seasonal anestrus

Strategic Procurement Scenarios: Where Ovuplant's Specific Profile Provides a Verifiable Advantage


Managed Interovulatory Interval for a Pre-Defined Breeding Schedule

A veterinary practice or breeding farm that manages a large book of mares can proactively use Ovuplant with a scheduled implant removal protocol. This leverages the high efficacy of Ovuplant to induce a timed ovulation while mitigating the risk of an extended interovulatory interval, which would otherwise disrupt breeding schedules. The data show that removing the implant 48 hours post-ovulation restores a normal IOI of ~19.4 days, compared to the prolonged 25.8 days if left in place [1].

Inducing Timed Ovulation in Transitional Mares for Early or Late Season Breeding

For breeders aiming to extend the breeding season or manage early foaling, Ovuplant is the evidence-based choice over hCG for inducing ovulation in transitional mares. The quantitative data from Gomes et al. (2014) demonstrates a 78.6% ovulation rate within 48 hours for deslorelin, significantly higher than the 50% rate achieved with hCG [2]. This translates to a higher probability of pregnancy per cycle in a challenging reproductive state.

Protocols Requiring a Short-Term GnRH Agonist with Documented Reversibility

In research settings or specialized clinical protocols where a short-term suppression of the pituitary-gonadal axis is desired followed by a rapid return to normal cyclicity, Ovuplant's unique profile is advantageous. Unlike long-acting deslorelin implants (e.g., Suprelorin), Ovuplant provides a short-term effect that can be reliably reversed by implant removal [1], offering a level of control not available with other GnRH agonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ovuplant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.